molecular formula C23H28N2OS B11634653 5-Cyclohexyl-5-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4-ol

5-Cyclohexyl-5-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4-ol

Cat. No.: B11634653
M. Wt: 380.5 g/mol
InChI Key: UXUIPHUVIBEZPA-UHFFFAOYSA-N
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Description

5-Cyclohexyl-5-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and a quinazolin-4-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-5-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4-ol typically involves multiple steps. One common approach is to start with the quinazolin-4-ol core and introduce the cyclohexyl and methyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-5-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolin derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolin core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various quinazolin derivatives, which can have different functional groups attached depending on the reagents and conditions used.

Scientific Research Applications

5-Cyclohexyl-5-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4-ol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-5-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 5-Cyclohexyl-5-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4-ol apart is its unique combination of functional groups and its potential for diverse applications. The presence of the cyclohexyl and quinazolin-4-ol core provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C23H28N2OS

Molecular Weight

380.5 g/mol

IUPAC Name

5-cyclohexyl-5-methyl-2-(2-methylprop-2-enylsulfanyl)-3,6-dihydrobenzo[h]quinazolin-4-one

InChI

InChI=1S/C23H28N2OS/c1-15(2)14-27-22-24-20-18-12-8-7-9-16(18)13-23(3,19(20)21(26)25-22)17-10-5-4-6-11-17/h7-9,12,17H,1,4-6,10-11,13-14H2,2-3H3,(H,24,25,26)

InChI Key

UXUIPHUVIBEZPA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC1=NC2=C(C(=O)N1)C(CC3=CC=CC=C32)(C)C4CCCCC4

Origin of Product

United States

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